molecular formula C13H15NO B1412417 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde CAS No. 1602500-13-9

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

Cat. No.: B1412417
CAS No.: 1602500-13-9
M. Wt: 201.26 g/mol
InChI Key: TWKCWFWIANUTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

  • Application : A method for preparing 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization has been developed. This approach is operationally simple and efficient for a variety of substrates, yielding products in good to excellent yields. The mechanism involves activation of the alkyne moiety by the gold(I) catalyst, leading to intramolecular addition and subsequent reactions to form 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).

Green & Sustainable Nanocatalysis

  • Application : Indole-3-carbaldehyde, a compound closely related to 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde, has been used in green and sustainable nanocatalyzed synthetic routes. These methods offer advantages like excellent yields, short reaction times, and environmental benefits (Madan, 2020).

Synthesis of Heterocyclic Compounds

  • Application : The synthesis of triazolo(thiadiazepino)indoles has been achieved using 1-alkyl-2-chloro-1H-indole-3-carbaldehydes, highlighting the versatility of these compounds in creating novel heterocyclic systems with potential applications in medicinal chemistry (Vikrishchuk et al., 2019).

Antibacterial Activity

  • Application : Derivatives of indole-3-carbaldehyde have shown antibacterial activities against various bacteria, including Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of such compounds in antimicrobial applications (Carrasco et al., 2020).

Indole-based Organic Catalysts

  • Application : Indole derivatives have been explored as organic-based, metal-free catalysts for glucose electrooxidation in fuel cells. This highlights the potential of indole structures in sustainable energy applications (Hamad et al., 2021).

Corrosion Inhibition

  • Application : Indole-3-carbaldehyde has been investigated as a corrosion inhibitor for mild steel in acidic solutions, demonstrating the utility of indole compounds in industrial applications for metal protection (Ashhari & Sarabi, 2015).

Properties

IUPAC Name

1-(2-methylpropyl)indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(2)8-14-6-5-12-7-11(9-15)3-4-13(12)14/h3-7,9-10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKCWFWIANUTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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